
5-Bromo-3-hydroxy-1-methylpyridin-2-one
Vue d'ensemble
Description
5-Bromo-3-hydroxy-1-methylpyridin-2-one, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. BHMP is a pyridinone derivative that possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. In
Mécanisme D'action
5-Bromo-3-hydroxy-1-methylpyridin-2-one exerts its anti-tumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. This compound also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of various enzymes, including ribonucleotide reductase and DNA topoisomerase II. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Bromo-3-hydroxy-1-methylpyridin-2-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-tumor, anti-viral, and anti-bacterial properties, making it a versatile agent for various applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage in normal cells, leading to potential side effects.
Orientations Futures
There are several future directions for the research on 5-Bromo-3-hydroxy-1-methylpyridin-2-one. One of the most significant areas of research is its potential application in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in pre-clinical and clinical trials. Additionally, the potential application of this compound in the treatment of viral and bacterial infections needs to be further explored. Finally, the development of novel this compound derivatives with improved efficacy and safety profiles is a promising area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. Further research is needed to determine the efficacy and safety of this compound in various applications, and the development of novel this compound derivatives is a promising area of research.
Applications De Recherche Scientifique
5-Bromo-3-hydroxy-1-methylpyridin-2-one has been extensively studied for its potential application in various fields. One of the most significant areas of research is its anti-tumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-viral and anti-bacterial properties, making it a promising agent for the treatment of viral and bacterial infections.
Propriétés
IUPAC Name |
5-bromo-3-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(9)6(8)10/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALZHEPWQWPQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

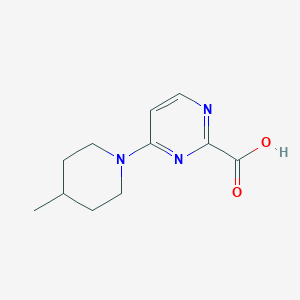
![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)

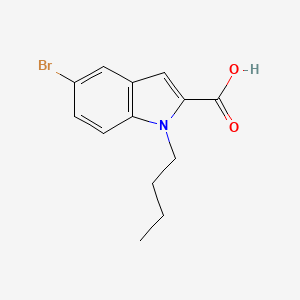

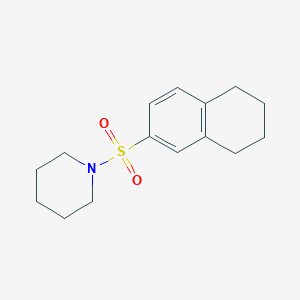
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)


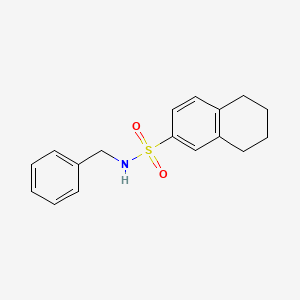
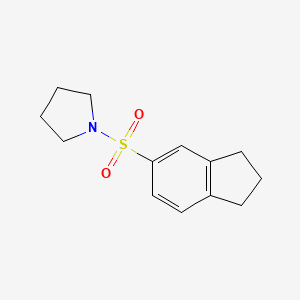
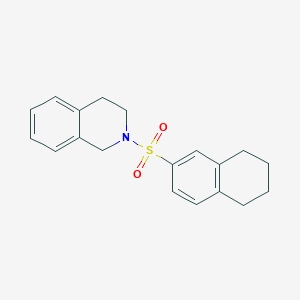
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)